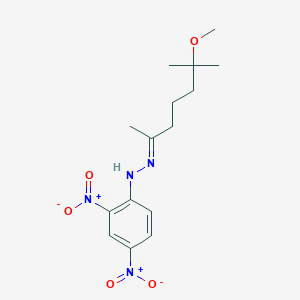![molecular formula C18H17N3OS B5794293 N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as MTA, is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the family of thiazole-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. MTA has shown promising results in preclinical studies, and its mechanism of action and potential applications in cancer therapy have been the subject of extensive research.
作用機序
The exact mechanism of action of N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer progression and metastasis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression and cell cycle progression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis and metastasis, and modulation of immune function. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have neuroprotective effects, reducing the production of amyloid-beta peptides and tau protein in Alzheimer's disease models.
実験室実験の利点と制限
One advantage of using N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a favorable safety profile in preclinical studies, with few adverse effects observed. Another advantage is its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study in vivo. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential applications in the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in vivo. Overall, this compound shows promise as a potential anticancer agent and warrants further investigation in preclinical and clinical studies.
合成法
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylthiazole with 3-bromoaniline followed by acetylation with acetic anhydride. Other methods involve the use of different starting materials and reaction conditions, such as the reaction of 3-methylthiophene-2-carboxylic acid with 3-bromoaniline in the presence of a palladium catalyst. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学的研究の応用
N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been extensively studied for its potential as an anticancer agent, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been investigated for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. In addition, this compound has shown promise in the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
特性
IUPAC Name |
N-[3-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-5-3-7-15(9-12)20-18-21-17(11-23-18)14-6-4-8-16(10-14)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZAZIOXOBRMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)




![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)

![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)
